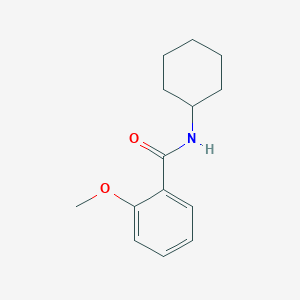

N-cyclohexyl-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJLZEYLBMQMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of N Cyclohexyl 2 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of N-cyclohexyl-2-methoxybenzamide provides detailed information about the chemical environment of the protons. In a typical spectrum recorded in deuterochloroform (CDCl₃), the aromatic protons of the 2-methoxybenzoyl group appear as a multiplet in the range of δ 7.21-7.73 ppm. The methoxy (B1213986) group protons are observed as a sharp singlet at approximately δ 3.87 ppm. The protons of the cyclohexyl ring exhibit a series of multiplets between δ 1.04 and 2.41 ppm, corresponding to the various axial and equatorial positions. The proton attached to the nitrogen (N-H) of the amide group typically appears as a broad singlet. ias.ac.inscienceopen.com

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.23 | dd, J = 8.0, 2.0 Hz | 1H | Aromatic H |

| 8.07 | s | 1H | Aromatic H |

| 7.45-7.36 | m | 2H | Aromatic H |

| 7.25-7.19 | m | 3H | Aromatic H |

| 7.07 | td, J = 7.6, 0.8 Hz | 1H | Aromatic H |

| 6.95 | d, J = 8.4 Hz | 1H | Aromatic H |

| 4.68 | d, J = 5.6 Hz | 2H | N-CH₂ |

| 3.87 | s | 3H | OCH₃ |

| 3.48 | d, J = 6.4 Hz | 2H | Allylic CH₂ |

| 2.41 | m | 1H | Cyclohexyl N-CH |

| 1.98-1.04 | m | 10H | Cyclohexyl (CH₂)₅ |

Note: The data presented is a compilation from various sources and may show slight variations based on experimental conditions. scienceopen.comsustech.edu.cn

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed around δ 165.01 ppm. The carbon of the methoxy group appears at approximately δ 55.76 ppm. The aromatic carbons of the 2-methoxybenzoyl group show signals in the region of δ 111.16-157.33 ppm. The carbons of the cyclohexyl ring are found upfield, with the carbon attached to the nitrogen (C-N) appearing around δ 48.7-49.2 ppm and the other cyclohexyl carbons resonating at various shifts between δ 24.9 and 33.2 ppm. ias.ac.insustech.edu.cn

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.01 | C=O (Amide) |

| 157.33 | Aromatic C-O |

| 137.73 | Aromatic C |

| 136.67 | Aromatic C |

| 136.32 | Aromatic C |

| 132.70 | Aromatic CH |

| 132.23 | Aromatic CH |

| 129.83 | Aromatic CH |

| 128.41 | Aromatic CH |

| 127.53 | Aromatic C |

| 126.64 | Aromatic C |

| 121.19 | Aromatic CH |

| 115.91 | Aromatic C |

| 111.16 | Aromatic CH |

| 55.76 | OCH₃ |

| 41.17 | N-CH₂ |

| 36.86 | Allylic CH₂ |

Note: The data presented is a compilation from various sources and may show slight variations based on experimental conditions. sustech.edu.cn

Advanced NMR Techniques (e.g., HMBC, DEPT)

Advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Distortionless Enhancement by Polarization Transfer (DEPT) are instrumental in confirming the structural assignments. HMBC experiments establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 2-methoxybenzoyl and cyclohexyl fragments across the amide bond. For instance, correlations between the N-H proton and the carbonyl carbon, as well as the cyclohexyl C-1 carbon, would be expected. DEPT experiments help in differentiating between CH, CH₂, and CH₃ groups, thus confirming the assignments of the cyclohexyl and methoxy carbons. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. A strong absorption band is observed in the region of 1630-1680 cm⁻¹, which is indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide appears as a sharp band around 3300-3500 cm⁻¹. The C-O stretching of the methoxy group is typically found in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group appears just below 3000 cm⁻¹. researchgate.netnist.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amide |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (Cyclohexyl) |

| 1630-1680 | C=O Stretch | Amide |

| 1250-1000 | C-O Stretch | Methoxy |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound, the protonated molecule [M+H]⁺ would be observed. The calculated mass for C₁₄H₁₉NO₂ + H⁺ is approximately 234.1494 m/z. The experimentally determined mass from ESI-HRMS would be expected to be very close to this value, confirming the molecular formula. sustech.edu.cnbeilstein-journals.org Fragmentation patterns observed in the MS/MS spectrum can further corroborate the structure, showing characteristic losses of the cyclohexyl group or the methoxy group. sustech.edu.cnmassbank.jp

X-ray Crystallography of this compound and its Hydroxylated Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise data on bond lengths, bond angles, and torsional angles, which define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the nature of intermolecular interactions that stabilize the crystal structure. While detailed crystallographic data for the parent this compound is not extensively published, analysis of its hydroxylated derivatives provides significant insight into its structural characteristics. researchgate.netiucr.org

Crystal System and Space Group Determination

The crystal structure of N-cyclohexyl-3-hydroxy-4-methoxybenzamide, a hydroxylated analog of the title compound, has been determined through single-crystal X-ray diffraction. researchgate.net The analysis revealed that this compound crystallizes in the monoclinic system with the space group Cc. researchgate.net The crystallographic data, collected at a temperature of 170 K, provides a foundational model for understanding the structural parameters of related N-cyclohexyl-methoxybenzamides. researchgate.net For comparison, other related benzamide (B126) derivatives, such as N-cyclopropyl-3-hydroxy-4-methoxybenzamide, also crystallize in the monoclinic system, though with a different space group (P2₁/n), highlighting how changes in the N-alkyl substituent can influence the crystal packing. iucr.orgresearchgate.net

Table 1: Crystallographic Data for N-cyclohexyl-3-hydroxy-4-methoxybenzamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | Cc (No. 9) |

| a (Å) | 11.1235(5) |

| b (Å) | 15.3724(5) |

| c (Å) | 8.1110(3) |

| β (°) | 109.3980(10) |

| Volume (ų) | 1308.21(9) |

| Z | 4 |

| Temperature (K) | 170 |

| Rgt(F) | 0.0300 |

| wRref(F²) | 0.0703 |

Molecular Conformation and Packing Analysis

The molecular conformation of N-cyclohexyl-benzamides is characterized by the spatial relationship between the planar benzamide moiety and the puckered cyclohexyl ring. In the crystal structure of N-cyclohexyl-3-hydroxy-4-methoxybenzamide, the dihedral angle between the mean plane of the benzene (B151609) ring and the mean plane of the cyclohexane (B81311) group is 51.76°. researchgate.net The cyclohexyl ring typically adopts a stable chair conformation to minimize steric strain.

Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions are the forces that hold molecules together in the crystal lattice. For this compound and its derivatives, hydrogen bonding is a primary directional force. The amide group (–CONH–) is a classic hydrogen bond donor (the N–H group) and acceptor (the C=O group).

In related N-cyclohexyl benzamide structures, intermolecular N–H⋯O hydrogen bonds are a common and critical interaction, often leading to the formation of supramolecular chains or dimers. iucr.org For example, in N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, N—H⋯O hydrogen bonds link the molecules into two-dimensional aggregates. iucr.org

In hydroxylated derivatives such as N-cyclohexyl-3-hydroxy-4-methoxybenzamide, the phenolic hydroxyl group (–OH) provides an additional strong hydrogen bond donor, which can participate in forming more extensive hydrogen-bonding networks. researchgate.net Beyond these strong interactions, weaker contacts such as C–H⋯O and C–H⋯π interactions can also play a significant role in stabilizing the crystal packing. nih.goviucr.org In the crystal of N-(diphenylphosphoryl)-2-methoxybenzamide, where strong intermolecular hydrogen bonding is precluded by the formation of an intramolecular hydrogen bond, weak C—H⋯π interactions link the molecules into chains. nih.gov The presence of both the aromatic ring and the cyclohexyl group in this compound provides ample opportunity for these weaker, yet collectively significant, interactions to influence the final crystal structure.

Computational and Theoretical Investigations of N Cyclohexyl 2 Methoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of N-cyclohexyl-2-methoxybenzamide at a molecular level. These calculations offer a detailed view of its electronic and geometric characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. arxiv.orgntnu.no It is a cornerstone of modern quantum chemistry, providing a balance between accuracy and computational cost. arxiv.orgntnu.no DFT calculations are employed to determine the optimized geometry of this compound, which corresponds to the molecule's most stable three-dimensional arrangement of atoms. arxiv.orgresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface. arxiv.org

Studies often utilize specific functionals, such as B3LYP, and basis sets, like 6-311++G(d,p) or 6-31G(d), to perform these geometry optimizations. riken.jpnih.govresearchgate.net The choice of functional and basis set is critical for obtaining accurate predictions of molecular properties. ntnu.no For instance, the B3LYP functional is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. riken.jp The 6-311++G(d,p) basis set is a Pople-style basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogens, allowing for a more accurate description of electron distribution, especially in systems with lone pairs or anions. nih.govresearchgate.net

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular structure. For related benzamide (B126) derivatives, DFT calculations have been shown to yield geometries that are in good agreement with experimental data from X-ray diffraction. nih.gov

Table 1: Representative Optimized Geometric Parameters for a Benzamide Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-H | ~121° |

| Dihedral Angle | Aromatic Ring - Amide Plane | Varies |

Note: The values in this table are illustrative and represent typical bond lengths and angles for benzamide-type structures as determined by DFT calculations. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large energy gap indicates high stability. researchgate.net The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively.

For related methoxybenzamide compounds, DFT calculations have been used to determine the HOMO and LUMO energies. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For example, in some molecules, the HOMO may be localized on one part of the molecule (e.g., the benzamide moiety), while the LUMO is distributed over another (e.g., a substituent group), indicating the direction of intramolecular charge transfer upon excitation. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.3 |

| LUMO | -1.68 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Note: These values are based on a representative molecule from the literature and serve as an example. researchgate.net The actual values for this compound would need to be specifically calculated.

The analysis of FMOs is crucial for understanding the electronic transitions observed in UV-Vis spectroscopy and for predicting how the molecule will interact with other chemical species. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. uni-muenchen.dersc.org

Different colors on the MEP map indicate different values of the electrostatic potential. walisongo.ac.id Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red, while regions of positive potential, which are prone to nucleophilic attack, are colored blue. uni-muenchen.dewalisongo.ac.id Green areas represent regions of neutral potential.

For molecules containing electronegative atoms like oxygen and nitrogen, the MEP map would show negative potential regions around these atoms due to the accumulation of electron density. uni-muenchen.de For instance, the carbonyl oxygen of the amide group in this compound would be expected to be a region of high negative potential, making it a likely site for hydrogen bonding interactions. Conversely, the hydrogen atom of the amide group would exhibit a positive potential.

MEP analysis has been successfully applied to various benzamide derivatives to identify the reactive sites and to understand intermolecular interactions. nih.govresearchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with potential biological targets.

Molecular Docking Investigations on Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. jabonline.in This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. jabonline.infip.org

In the context of this compound, molecular docking studies can be performed to investigate its binding affinity and mode of interaction with various biological targets. For example, related benzamide derivatives have been docked into the active sites of enzymes like VEGFR-2 and matrix metalloproteinases (MMPs) to evaluate their potential as anti-cancer agents. researchgate.netnih.gov

The docking process involves generating a number of possible binding poses of the ligand within the receptor's active site and then scoring these poses based on a scoring function that estimates the binding free energy. fip.org The results of molecular docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex. nih.gov

For instance, a study on a benzoxazole-benzamide conjugate bearing a cyclohexyl group identified it as a potent inhibitor of VEGFR-2, with docking studies revealing specific interactions within the enzyme's active site. nih.gov

Table 3: Example of Molecular Docking Results for a Benzamide Derivative

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | 3VHE | -8.5 | Cys919, Asp1046 |

| MMP-2 | 1QIB | -7.8 | His201, Glu202 |

Note: This table is illustrative and shows the type of data obtained from molecular docking studies on related compounds. The specific targets and binding affinities for this compound would depend on the particular study.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. bonvinlab.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes and the dynamics of ligand-receptor interactions. bonvinlab.orgnih.gov

MD simulations are particularly useful for studying the flexibility of this compound and how its conformation might change upon binding to a biological target. whiterose.ac.uk The simulations can also provide a more accurate assessment of binding free energies by sampling a wide range of conformations of both the ligand and the receptor. nih.govbiorxiv.org

The analysis of MD trajectories can reveal the stability of the ligand-receptor complex over time, the persistence of key intermolecular interactions, and the conformational changes that occur in the receptor upon ligand binding. nih.gov For example, MD simulations of benzamide derivatives complexed with proteins have been used to assess the stability of the binding pose predicted by molecular docking and to identify important dynamic interactions. researchgate.net

The results from MD simulations can complement the static picture provided by molecular docking and provide a more comprehensive understanding of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in deciphering the chemical features that govern the biological activity of benzamide derivatives. By correlating structural properties with activities, these models provide guidelines for designing more potent compounds.

Several QSAR studies on diverse series of benzamide derivatives have highlighted key structural requirements for various biological targets. For instance, a 2D-QSAR study on 47 benzamide derivatives as allosteric glucokinase activators revealed that bulky substitutions on the benzamide moiety are favorable for activity. researchgate.net Another study on benzamide derivatives as histone deacetylase (HDAC) inhibitors developed a QSAR model suggesting that hydrophobicity is a critical factor for inhibitory activity. researchgate.net This model, with a high cross-validated correlation coefficient (q² = 0.85), indicated that adding hydrophobic substituents could enhance HDAC inhibition. researchgate.net

In the context of antimicrobial drug design, a 3D-QSAR study was performed on three-substituted benzamide derivatives as FtsZ inhibitors, a target for combating multidrug-resistant bacteria. nih.gov The developed pharmacophore model, consisting of a hydrogen bond acceptor, a hydrogen bond donor, one hydrophobic feature, and two aromatic rings, yielded a statistically significant QSAR model (R² = 0.8319, Q² = 0.6213). nih.gov This underscores the importance of specific spatial arrangements of functional groups for potent FtsZ inhibition.

Furthermore, QSAR modeling has been applied to benzylidene hydrazine (B178648) benzamides for anticancer activity against human lung cancer cell lines (A549). jppres.comunair.ac.id The best QSAR equation derived from this study was: pIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381) jppres.comunair.ac.id This model showed strong statistical significance (n = 11; r = 0.921; R² = 0.849; Q² = 0.61), indicating its potential as a tool for designing new anticancer agents with improved potency. jppres.comunair.ac.id

Another computational study focused on benzamide derivatives as glucokinase activators for potential antidiabetic drugs. The 3D-QSAR models developed were highly significant, with R² values greater than 0.98 and Q² values greater than 0.71 for the field-based models. nih.gov These studies collectively demonstrate that properties like hydrophobicity, steric bulk, and specific pharmacophoric features are crucial determinants of the biological activity of benzamide derivatives.

Table 1: Statistical Data from QSAR Studies on Benzamide Derivatives

| Study Subject | Target/Activity | QSAR Model Type | R² | Q² | Key Findings | Reference |

| Benzamide Derivatives | HDAC Inhibition | 2D-QSAR | - | 0.85 | Hydrophobic character is crucial for activity. | researchgate.net |

| Benzamide Analogues | FtsZ Inhibition | 3D-QSAR | 0.8319 | 0.6213 | A five-featured pharmacophore model (ADHRR) is predictive. | nih.gov |

| Benzylidene Hydrazine Benzamides | Anticancer (A549) | 2D-QSAR | 0.849 | 0.61 | Log S and rerank score are key descriptors. | jppres.comunair.ac.id |

| Benzamide Derivatives | Glucokinase Activation | 3D-QSAR | >0.98 | >0.71 | Generated pharmacophore hypothesis ADRR_1 showed essential features. | nih.gov |

Predictive Studies on Molecular Interactions and Binding Affinities

Molecular docking and other predictive studies provide detailed insights into how this compound and related structures interact with their biological targets at a molecular level. These computational techniques predict the binding poses and affinities of ligands within the active sites of proteins, guiding lead optimization.

Molecular docking studies on benzoxazole-benzamide conjugates, which include structures with a cyclohexylamide group, have been conducted to evaluate their potential as VEGFR-2 inhibitors. tandfonline.comnih.gov The results indicated that the cyclohexyl substituent generally leads to more active compounds compared to phenyl or substituted phenyl groups. tandfonline.comnih.gov Specifically, the unsubstituted benzoxazole (B165842) compound bearing a cyclohexyl group was the most potent VEGFR-2 inhibitor, with an IC₅₀ value of 0.268 µM. nih.gov The terminal hydrophobic moiety, such as the cyclohexyl ring, is predicted to occupy an allosteric hydrophobic pocket in the enzyme's active site. tandfonline.com

In a different therapeutic area, a docking study was performed on phytocompounds from Carica papaya as potential antisickling agents targeting deoxyhemoglobin S. jabonline.injabonline.in One of the compounds, N-[(4R)-4-(3-fluorophenyl)-6-oxo-4,5-dihydro-H-pyrimidin-2-yl]-3-methoxybenzamide, a methoxybenzamide derivative, showed a strong binding affinity with an interaction energy of -9.33596 kcal/mol. jabonline.in

Similarly, molecular docking of (E)-N-cinnamoyl-4-methoxybenzamide (CMB) against matrix metalloproteinases (MMPs) was investigated for its potential in treating ovarian cancer. The study revealed that CMB binds to MMP-2 with a high affinity of -8.35 kcal/mol. researchgate.net Another study exploring ATAD2 inhibitors identified a theophylline (B1681296) derivative incorporating an N-cyclohexyl-benzamide fragment. nih.gov Docking simulations showed this compound could bind effectively to the ATAD2 active site with a favorable interaction energy of -40.44 kcal/mol, forming key hydrogen bonds with the protein. nih.gov

These predictive studies consistently highlight the importance of the benzamide core and its substituents in establishing high-affinity interactions with various protein targets. The cyclohexyl group, in particular, is often implicated in favorable hydrophobic interactions within the binding pockets of enzymes like VEGFR-2. tandfonline.comnih.gov

Table 2: Predicted Binding Affinities of Related Benzamide Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions/Findings | Reference |

| (E)-N-cinnamoyl-4-methoxybenzamide (CMB) | MMP-2 | -8.35 | High binding affinity. | researchgate.net |

| N-[(4R)-4-(3-fluorophenyl)-6-oxo-4,5-dihydro-H-pyrimidin-2-yl]-3-methoxybenzamide | Deoxyhemoglobin S (2HBS) | -9.33596 | Strong protein-ligand interaction. | jabonline.in |

| Theophylline-N-cyclohexyl-benzamide conjugate (19f) | ATAD2 | -40.44 (interaction energy) | Forms key hydrogen bonds with Arg1007. | nih.gov |

| Benzoxazole-benzamide conjugate (cyclohexyl analog 1) | VEGFR-2 | IC₅₀ = 0.268 µM | Cyclohexyl group occupies a hydrophobic pocket. | nih.gov |

Structure Activity Relationship Sar Studies of N Cyclohexyl 2 Methoxybenzamide and Its Analogs

Impact of Cyclohexyl Moiety Modifications on Biological Activity

The cyclohexyl group is a key structural feature in many biologically active benzamides, and its modification has been a central strategy in SAR studies. The size, lipophilicity, and substitution of this moiety are critical determinants of pharmacological activity.

Research into N-[4-(alkyl)cyclohexyl]-substituted benzamides has demonstrated the importance of the cyclohexyl group for anti-inflammatory and analgesic effects. Specifically, two series of compounds, N-[4-(tert-butyl)cyclohexyl]-substituted benzamides and N-[4-(ethyl)cyclohexyl]-substituted benzamides, have been evaluated, with several derivatives showing significant pharmacological potency. In the development of polyfluorinated benzamides as antiangiogenic agents, the bulky cyclohexyl moiety was considered advantageous. scispace.com This was confirmed when a cyclohexylamino derivative exhibited improved activity (80% inhibition) compared to its precursor. scispace.com

However, the presence of a cyclohexyl group is not universally beneficial. In the context of anti-HBV (Hepatitis B Virus) capsid assembly modulators, the replacement of a meta-methylphenyl group with a cyclohexyl group resulted in a significant reduction or complete loss of antiviral activity. jst.go.jp Similarly, for voltage-gated potassium channel Kv1.3 inhibitors, replacing a 2-methoxyphenyl moiety with a 2-methoxycyclohexyl group led to a loss of inhibitory activity. srce.hr Further studies suggest that modifying the cyclohexyl group to a smaller alkyl chain, such as cyclopentyl, could enhance membrane permeability, a crucial factor for drug efficacy.

In the case of glibenclamide analogs, which are used to treat type 2 diabetes, new derivatives have been synthesized by replacing the cyclohexyl moiety with other groups to evaluate their antihyperglycemic and antihyperlipidemic activities. researchgate.net The structure of N-[(4-cyclohexyl-1-piperazinyl)carbonothioyl]benzamide highlights that the cyclohexylpiperazine moiety can be a key contributor to the compound's interaction with biological targets like enzymes or receptors. ontosight.ai

| Compound Series/Analog | Modification | Observed Impact on Biological Activity | Pharmacological Target/Activity | Source |

|---|---|---|---|---|

| N-[4-(alkyl)cyclohexyl]-substituted benzamides | Introduction of tert-butyl and ethyl groups on the cyclohexyl ring | Several compounds showed good potency. | Anti-inflammatory, Analgesic | |

| Polyfluorinated benzamides | Inclusion of a cyclohexylamino group | Improved inhibitory activity (80%). | Antiangiogenic | scispace.com |

| Anti-HBV Capsid Assembly Modulators | Replacement of m-methylphenyl with cyclohexyl | Dramatic reduction or loss of activity. | Anti-HBV | jst.go.jp |

| Kv1.3 Inhibitors | Replacement of 2-methoxyphenyl with 2-methoxycyclohexyl | Loss of inhibitory activity. | Kv1.3 Potassium Channel | srce.hr |

Influence of Methoxy (B1213986) Group Position and Substitutions on the Benzene (B151609) Ring

The substitution pattern on the benzamide's benzene ring, particularly the position of the methoxy group, plays a pivotal role in modulating biological activity and receptor selectivity.

For sigma-2 (σ2) receptor ligands, the position of the methoxy group is critical. researchgate.net An intramolecular hydrogen bond may form between the oxygen of an ortho-methoxy group and the amide NH, which could be important for σ2 receptor binding. researchgate.net Furthermore, adding a methoxy group at the para-position of the benzamide (B126) phenyl ring was found to dramatically improve σ2 selectivity over the σ1 receptor by 631-fold. researchgate.net This highlights the sensitivity of the para-position to electronic effects, as electron-donating methoxy groups increased σ2 affinity, while electron-withdrawing nitro groups decreased it. researchgate.net

In the development of Kv1.3 channel inhibitors based on a 2-methoxybenzamide (B150088) moiety, substitutions on the phenyl ring were extensively studied. srce.hr A 5-fluoro substituent on the 2-methoxyphenyl ring produced the highest potency. srce.hr Substitutions at the 4-position with methyl or methoxy groups were better tolerated than a 5-methyl substituent, which showed reduced activity. srce.hr The parent compound, N-cyclohexyl-2,4-dimethoxybenzamide, features methoxy groups at both the 2 and 4 positions, an arrangement that contributes to its specific biological profile. ontosight.ai

For other targets, different substitution patterns are favorable. For potent sigma-1 (S1R) receptor ligands, compounds with chloro, cyano (CN), or nitro (NO2) groups at the 4-position of the benzamide scaffold demonstrated excellent affinity and selectivity. nih.gov In another series, starting from 3-methoxybenzamide (B147233) as an FtsZ inhibitor, adding a medium-sized hydrophobic group at a different position on the ring boosted potency significantly. researchgate.net The presence of both hydroxy and methoxy groups on the benzamide ring is thought to modulate affinity for specific serotonin (B10506) receptor subtypes. ontosight.ai

| Target/Activity | Substitution/Position | Observed Impact on Biological Activity | Source |

|---|---|---|---|

| Sigma-2 (σ2) Receptor | Ortho-methoxy group | Potential for intramolecular H-bond, important for binding. | researchgate.net |

| Sigma-2 (σ2) Receptor | Para-methoxy group | Dramatically improved (631-fold) selectivity over σ1 receptor. | researchgate.net |

| Kv1.3 Channel | 5-fluoro on 2-methoxyphenyl ring | Highest potency. | srce.hr |

| Kv1.3 Channel | 4-methyl or 4-methoxy on 2-methoxyphenyl ring | Well-tolerated. | srce.hr |

| Sigma-1 (S1R) Receptor | Cl, CN, or NO2 at 4-position | Excellent affinity (Ki = 1.2-3.6 nM). | nih.gov |

| FtsZ (Antibacterial) | Hydrophobic group on 3-methoxybenzamide scaffold | Potency boosted up to 8000-fold. | researchgate.net |

Role of Amide Linkage Modifications on Biological Activity

The amide bond is a cornerstone of the benzamide scaffold, providing structural stability and hydrogen bonding capabilities. researchgate.net Modifications to this linkage or the adjacent linker chain can have a profound impact on biological activity.

The nature of the group attached to the amide is crucial. In a series of anti-HBV agents, a methanesulfonyl moiety was found to be critical for activity. jst.go.jp Its removal, or replacement by an acetyl group, led to a dramatic decrease in anti-HBV potency, indicating its essential role in the molecule's mechanism of action. jst.go.jp

The length of the linker connecting the amide to other parts of the molecule also influences activity. In the design of selective sigma-1 protein ligands, the amine group was separated from the benzamide by varying numbers of methylene (B1212753) groups (2, 3, or 4), demonstrating the importance of this linker length for affinity and selectivity. nih.gov In a different approach for designing Tyrosine Kinase inhibitors, a flexible 4-(aminomethyl)benzamide (B1271630) linker was used to prevent steric clashes with the target enzyme. nih.gov The amide group itself is a versatile intermediate, and its properties—being neutral, stable, and capable of both donating and accepting hydrogen bonds—are fundamental to the biological activity of many derivatives. researchgate.net

SAR Analysis of Specific Pharmacological Activities for Related Benzamide Scaffolds

The benzamide scaffold is privileged in medicinal chemistry, with derivatives showing a wide range of pharmacological activities. SAR studies have been crucial in optimizing these compounds for specific targets.

Sigma Receptor Ligands: SAR studies have been instrumental in developing selective ligands. For σ2 receptors, an electron-donating para-methoxy group on the benzamide ring significantly enhances selectivity. researchgate.net For σ1 receptors, potent and selective ligands were developed by introducing chloro, cyano, or nitro groups at the 4-position of the benzamide scaffold, coupled with optimizing the linker length and the hydrophobic amine group. nih.gov

Kv1.3 Channel Inhibitors: Extensive SAR studies on benzamide-based Kv1.3 inhibitors revealed key structural requirements. researchgate.net Modifications were made to the 2-methoxybenzamide moiety and a central cyclohexane (B81311) scaffold. srce.hrresearchgate.net It was found that cis-isomers in a series of hydroxy derivatives had stronger activity than their trans counterparts, while in a carbamate (B1207046) series, the trans-isomers were generally more potent. researchgate.net

Anti-HBV Agents: The SAR for benzamide-based Hepatitis B Virus capsid assembly modulators is very specific. Studies showed that the m-methyl-phenyl methanesulfonamide (B31651) moiety was critical, fitting well into a hydrophobic pocket of the target protein. jst.go.jp Replacing the m-methylphenyl with groups like phenyl, m-methoxyphenyl, or cyclohexyl led to a dramatic loss of anti-HBV activity. jst.go.jp

Antibacterial Agents: The optimization of 3-methoxybenzamide as an inhibitor of the bacterial cell division protein FtsZ revealed strict SAR. Any substituents larger than a single atom at most positions eliminated activity. researchgate.net However, a medium-sized hydrophobic group at the R3 position was found to boost potency dramatically. researchgate.net

Tyrosine Kinase Inhibitors: For benzamide derivatives designed as tyrosine kinase inhibitors, structural modifications focused on the heterocyclic fragment and the "tail area" of the molecule. nih.gov The use of a flexible 4-(aminomethyl)benzamide linker was a key strategy to avoid steric hindrance at the target. nih.gov Analogs with a (trifluoromethyl)benzene ring showed high potency against the Epidermal Growth Factor Receptor (EGFR). nih.gov

Synthesis and Exploration of N Cyclohexyl 2 Methoxybenzamide Derivatives and Analogs

Systematic Derivatization Strategies for the Benzamide (B126) Core

The systematic derivatization of the N-cyclohexyl-2-methoxybenzamide scaffold is a fundamental approach to exploring the structure-activity relationships (SAR) and optimizing the properties of these molecules. This involves targeted modifications at three primary sites: the benzene (B151609) ring, the N-cyclohexyl group, and the amide bond itself.

Substitutions on the Benzene Ring

Modifications to the benzene ring of the benzamide core are a primary strategy for modulating the electronic and steric properties of the molecule. Researchers have explored a variety of substitutions to enhance biological activity and pharmacokinetic profiles.

Common substitutions on the benzene ring include the introduction of halogens, alkoxy groups, and amino moieties. For instance, the presence of a chloro group, often at the 5-position, and an amino group at the 4-position are frequently encountered in potent derivatives. google.com The synthesis of these derivatives often starts from a substituted benzoic acid, which is then coupled with the desired amine. researchgate.netsemanticscholar.org

One synthetic approach involves reacting a substituted 2-methoxybenzoic acid with an appropriate aniline (B41778) derivative. For example, 5-chloro-2-methoxybenzoic acid can be reacted with aniline using a coupling agent like ethylchloroformate in the presence of a base such as triethylamine (B128534) to yield the corresponding N-phenylbenzamide intermediate. semanticscholar.org Further modifications can then be introduced.

The following table summarizes some of the common substitutions made on the benzene ring and their starting materials:

| Substitution Position | Substituent | Starting Material Example |

| 2 | Methoxy (B1213986) | 2-Methoxybenzoic acid |

| 4 | Amino | 4-Amino-5-chloro-2-methoxybenzoic acid google.com |

| 5 | Chloro | 5-Chloro-2-methoxybenzoic acid researchgate.netsemanticscholar.org |

| 5 | Bromo | 5-Bromo-2-methoxybenzoic acid |

| - | Methylthio | 2-(methylthio)benzoic acid evitachem.com |

These substitutions can significantly impact the molecule's interaction with biological targets. For example, the introduction of a methylthio group at the 2-position has been explored, potentially altering the compound's binding profile. evitachem.com

Modifications of the N-cyclohexyl Group

Strategies for modifying the N-cyclohexyl group often involve the introduction of various substituents or altering the ring itself. These modifications can range from simple alkyl groups to more complex heterocyclic moieties. For example, the synthesis of derivatives with a substituted piperidinomethyl group attached to the cyclohexyl ring has been reported. google.com The stereochemistry of the substituents on the cyclohexyl ring, whether cis or trans, can also have a profound effect on biological activity, necessitating stereoselective synthetic methods. google.com

The synthesis of these modified cyclohexylamines often begins with a substituted cyclohexanone. For instance, a piperidinomethyl group can be introduced onto the cyclohexyl ring, followed by reduction and subsequent coupling with the benzamide core. google.com

| Modification on N-cyclohexyl Group | Synthetic Precursor Example |

| 2-(4-methylpiperidinomethyl) | cis-2-(4-Methylpiperidinomethyl)cyclohexylamine google.com |

| 2-(4,4-dimethylpiperidinomethyl) | cis-2-(4,4-Dimethylpiperidinomethyl)cyclohexylamine google.com |

| Variously substituted piperidyl group | Variously substituted piperidyl-containing cyclohexylamine (B46788) google.com |

Amide Bond Isosteres and Bioisosteres

The amide bond, while crucial for the structure of many biologically active compounds, can be susceptible to metabolic degradation. sci-hub.se Replacing the amide bond with isosteres or bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, and explore new chemical space. sci-hub.senih.gov

Amide isosteres are functional groups that mimic the steric and electronic properties of the amide bond. Common examples include:

Thioamides: Replacing the carbonyl oxygen with sulfur.

Ester: Replacing the amide nitrogen with an oxygen atom. nih.gov

Triazoles: 1,2,3- and 1,2,4-triazoles are frequently used as five-membered heterocyclic replacements for the amide group. nih.govmdpi.com They can preserve the planar geometry and hydrogen bonding characteristics of the amide bond. nih.gov

Oxadiazoles: These heterocycles, particularly the 1,2,4-oxadiazole (B8745197) ring, are also used as bioisosteres of the amide bond and can offer improved hydrolytic and metabolic properties. mdpi.com

Amino-oxetanes: These can serve as non-planar amide mimics. thieme.de

The synthesis of these isosteres requires specific chemical strategies. For example, 1,2,3-triazoles can be prepared via a Huisgen copper-catalyzed cycloaddition between an alkyne and an azide. nih.gov The synthesis of 1,2,4-oxadiazoles can be achieved through the intermolecular cyclization of an acyl amidoxime. nih.gov

| Amide Isostere/Bioisostere | Key Features |

| Thioamide | Replacement of carbonyl oxygen with sulfur. nih.gov |

| Ester | Replacement of amide nitrogen with oxygen. nih.gov |

| 1,2,3-Triazole | Preserves planar geometry and H-bond features. nih.gov |

| 1,2,4-Oxadiazole | Can offer better hydrolytic and metabolic properties. mdpi.com |

| Amino-oxetane | Provides a non-planar mimic of the amide bond. thieme.de |

Scaffold Hopping and Hybrid Molecule Design for Enhanced Activity

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular scaffolds that are structurally different but functionally similar to a known active compound. rug.nl This approach is valuable for discovering novel intellectual property, overcoming undesirable properties of the original scaffold, and exploring new areas of chemical space. rug.nlgoogle.com

For this compound derivatives, scaffold hopping could involve replacing the central benzamide core with other ring systems that maintain a similar three-dimensional arrangement of key functional groups. For example, a pyridone scaffold might be replaced by an imidazopyridine scaffold. mdpi.com This can lead to the discovery of compounds with improved properties, such as increased potency or better selectivity. mdpi.com

Hybrid molecule design involves combining pharmacophoric elements from two or more different known active compounds to create a new molecule with potentially enhanced or dual activity. For instance, a fragment from an this compound derivative could be combined with a structural motif from another class of inhibitors to target multiple pathways or to enhance binding to a single target.

A successful scaffold hopping approach often begins with the generation of a pharmacophore model based on the active conformation of the lead compound. This model is then used to screen virtual libraries of compounds to identify new scaffolds that fit the pharmacophore. google.commdpi.com

Chemoinformatics and Library Design for Novel Derivatives

Chemoinformatics plays a crucial role in modern drug discovery by enabling the efficient design, management, and analysis of large chemical libraries. drugdesign.orgresearchgate.net For the development of novel this compound derivatives, chemoinformatics tools are instrumental in designing focused and diverse combinatorial libraries. mdpi.comnih.gov

The process of library design typically involves the following steps:

Scaffold Selection: The this compound core serves as the central scaffold.

Building Block Selection: A diverse set of building blocks (R-groups) are chosen for substitution at various positions on the scaffold. mdpi.com

Virtual Library Generation: A virtual combinatorial library is generated by computationally combining the scaffold with the selected building blocks. mdpi.comnih.gov

Filtering and Prioritization: The virtual library is filtered based on various criteria, such as Lipinski's rule of five, to remove compounds with undesirable properties. mdpi.com Pharmacophore models and QSAR (Quantitative Structure-Activity Relationship) models can be used to prioritize compounds for synthesis and biological testing. drugdesign.orgmdpi.com

This chemoinformatics-guided approach allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, increasing the probability of identifying novel derivatives with improved activity. nih.gov

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies for N-cyclohexyl-2-methoxybenzamide

The synthesis of this compound and its derivatives is a critical area for development, as efficient and versatile synthetic routes are paramount for enabling thorough biological evaluation and future drug development. While traditional methods for amide bond formation, such as the use of acyl chlorides or standard coupling reagents, are well-established, future research is directed towards more advanced and greener methodologies. mdpi.com

One notable advanced method involves a copper-catalyzed C-H amidation reaction. In a specific synthesis of this compound, cyclohexane (B81311) was reacted with 2-methoxybenzamide (B150088) in the presence of a copper(I) iodide catalyst and di-tert-butyl peroxide, yielding the target compound. This approach, which directly functionalizes a C-H bond, represents a more atom-economical and efficient strategy compared to multi-step sequences involving pre-functionalized starting materials.

Other modern synthetic strategies applicable to this and related benzamides include:

Novel Coupling Reagents: The use of advanced coupling agents like 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) or carbonyldiimidazole offers high efficiency and mild reaction conditions, which are suitable for complex molecules. nih.govresearchgate.net

Photoredox Catalysis: Visible-light-induced reactions are emerging as a powerful tool in organic synthesis. acs.org The application of photoredox catalysis could enable novel transformations and the formation of this compound derivatives under exceptionally mild conditions, reducing waste and expanding the accessible chemical space. acs.org

Flow Chemistry: Continuous flow synthesis can offer significant advantages over batch processing, including enhanced safety, reproducibility, and scalability. acs.org Developing a flow-based synthesis for this compound could streamline its production for research and industrial purposes. acs.org

These advanced methodologies promise to make the synthesis of this compound and its analogs more efficient, sustainable, and adaptable, thereby accelerating the discovery of new derivatives with improved properties.

Integration of Artificial Intelligence and Machine Learning in this compound Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-learn cycle. acs.orgscholar9.comresearchgate.net While specific applications of AI to this compound are not yet widely documented, the principles are directly transferable and represent a significant future direction. These computational tools can be used to design novel derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. ontosight.ainih.gov

The core applications of AI/ML in the design of benzamide (B126) derivatives include:

Generative Molecular Design: AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can generate vast libraries of novel molecular structures based on a learned understanding of chemical space. scholar9.comresearchgate.net These models could be trained on known benzamides to propose new this compound derivatives with a high likelihood of possessing desired biological activities.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of new compounds. nih.gov For instance, researchers have used computational methods like Density Functional Theory (DFT) to calculate properties of newly designed benzamide ligands to predict their biological potential before synthesis. ontosight.ai

Molecular Docking and Simulation: AI can enhance traditional computational chemistry techniques. Molecular docking studies, which predict how a molecule binds to a protein target, can be scaled up and refined using ML. ontosight.airesearchgate.net For example, computational studies on phenyl benzamide derivatives used molecular docking and molecular dynamics simulations to identify a promising lead compound against the PARP-1 cancer target, demonstrating strong and stable binding interactions. ontosight.ai

ADMET Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models are increasingly used to predict these properties early in the design phase, allowing chemists to prioritize compounds that are more likely to be successful in clinical trials. ontosight.ai

By applying these AI and ML strategies, researchers can more intelligently navigate the vast chemical space to design and optimize derivatives of this compound, focusing laboratory efforts on the most promising candidates.

Exploration of Novel Biological Targets and Therapeutic Areas for Related Benzamide Compounds

The benzamide scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs and clinical candidates. A key future direction for this compound is to explore its potential activity against a wide range of biological targets, guided by the successes of related benzamide compounds. This exploration could uncover entirely new therapeutic applications.

Benzamide derivatives have demonstrated activity against a diverse array of targets, indicating the scaffold's versatility. Future research should investigate whether this compound or its close analogs can modulate these or other novel pathways.

Table 1: Selected Biological Targets and Therapeutic Areas for Benzamide Scaffolds

| Benzamide Class | Biological Target(s) | Potential Therapeutic Area |

| Benzodioxane-benzamides | FtsZ | Antibacterial (e.g., against MRSA) researchgate.net |

| Substituted Benzamides | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease ontosight.airesearchgate.net |

| Phenyl Benzamides | Poly (ADP-ribose) polymerase-1 (PARP-1) | Oncology (Breast Cancer) ontosight.ai |

| Benzenesulfonamide-benzamides | Carbonic Anhydrases (CA), Acetylcholinesterase (AChE) | Glaucoma, Alzheimer's Disease |

| 4-(Aminomethyl)benzamides | Tyrosine Kinases (e.g., EGFR, PDGFR) | Oncology researchgate.net |

| N-Benzylbenzamides | Soluble Epoxide Hydrolase (sEH), PPARγ | Metabolic Syndrome, Diabetes, Hypertension |

| Sulfamoylbenzamides | Hepatitis B Virus (HBV) Capsid Assembly | Antiviral |

| Acyl-2-aminobenzimidazoles | Metabotropic glutamate (B1630785) receptor 5 (mGluR5) | Neuroprotection (Traumatic Brain Injury) nih.gov |

| Substituted Benzamides | Phosphodiesterase 4 (PDE4) | Inflammatory Disorders, Gastroparesis nih.gov |

| Piperazine Benzamides | Dopamine (B1211576) D3 Receptor (D3R) | Parkinson's Disease, Substance Abuse nih.gov |

Multi-disciplinary Approaches in Chemical Biology Research Involving Benzamide Scaffolds

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The benzamide scaffold is an excellent candidate for development into such tools, enabling research that spans multiple disciplines from synthetic chemistry to molecular biology and cell biology. acs.orgmanchester.ac.ukusm.my

A particularly promising multidisciplinary avenue is the development of benzamide-based protein-protein interaction (PPI) inhibitors . Many essential cellular processes are mediated by PPIs, which have traditionally been difficult to target with small molecules. However, specialized scaffolds have been designed to mimic secondary protein structures like the α-helix.

α-Helix Mimetics: Researchers have designed rigid oligo-benzamide scaffolds that can project functional groups in a spatial arrangement that mimics the key residues of an α-helix. This approach has been successfully used to create molecules that disrupt the interaction between the p53 tumor suppressor and its negative regulator, hDM2, which is a key target in oncology. This strategy of "peptidomimetics" represents a powerful fusion of organic synthesis and chemical biology to tackle challenging biological targets.

Other multidisciplinary approaches include:

Integrated Target Validation: Combining computational design, chemical synthesis, and biological assays provides a powerful workflow. For example, researchers have used computational studies to design novel benzamide inhibitors of the bacterial protein FtsZ, then synthesized these compounds, and finally used fluorescence microscopy in bacteria to confirm that the molecules disrupt the localization of the target protein, validating their mechanism of action. researchgate.net

Probes for Biological Study: Well-characterized benzamide derivatives can be used as chemical probes to investigate biological pathways. For instance, selective inhibitors of phosphodiesterase 4 (PDE4) have been used to explore the role of this enzyme in gastroparesis, linking its inhibition to delayed gastric emptying and identifying it as a potential therapeutic target for this condition. nih.gov

By pursuing these multidisciplinary research avenues, the scientific community can leverage the unique properties of the this compound scaffold not only to develop new drugs but also to create sophisticated tools for dissecting complex biological processes.

Q & A

Q. What are the optimal catalytic systems and reaction conditions for synthesizing N-cyclohexyl-2-methoxybenzamide via intermolecular amidation?

The synthesis of benzamide derivatives like this compound can be achieved using copper-catalyzed intermolecular amidation of unactivated alkanes. A typical protocol involves a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a peroxide oxidant (e.g., tert-butyl hydroperoxide) in acetonitrile at 80–100°C. Reaction optimization should focus on catalyst loading, solvent polarity, and temperature to maximize yield . For coupling agents, methods involving dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature are also effective for benzamide bond formation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and amide bond integrity.

- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in structural studies of analogous N-cyclohexyl benzamides .

- HPLC-MS : To assess purity and detect byproducts.

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm) .

Q. How does the presence of the cyclohexyl group influence the hydrolysis kinetics of this compound under acidic or basic conditions?

Hydrolysis studies of structurally similar benzamides show that the cyclohexyl group sterically hinders nucleophilic attack on the amide bond. Under reflux with 6 M HCl, cleavage yields 2-methoxybenzoic acid and cyclohexylamine, with yields >85%. Basic conditions (e.g., NaOH) require higher temperatures (80–100°C) due to reduced reactivity .

Advanced Research Questions

Q. What strategies can be employed to modify substituents on the benzamide core to enhance bioactivity in this compound derivatives?

- Electron-withdrawing groups : Introduce halogens or methoxy groups at specific positions to modulate electronic effects and binding affinity.

- Steric tuning : Replace cyclohexyl with bulkier groups (e.g., adamantyl) to enhance target selectivity.

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl or sulfonamide moieties to improve metabolic stability. Structure-activity relationship (SAR) studies should prioritize in vitro assays for validation .

Q. How can computational methods like DFT or molecular docking predict the reactivity or biological targets of this compound?

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets, such as enzymes with hydrophobic binding pockets compatible with the cyclohexyl group.

- MD simulations : Assess stability of ligand-target complexes over time. Tools like AutoDock Vina and Gaussian 09 are widely used .

Q. In cases of conflicting biological activity data across studies, what methodological approaches resolve discrepancies?

- Standardized assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time).

- Metabolite profiling : Identify degradation products or metabolites that may interfere with results.

- Batch analysis : Compare purity and crystallinity of compound batches using DSC or PXRD. Contradictions often arise from variations in synthesis protocols or impurity profiles .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Catalyst recovery : Transition from homogeneous (e.g., CuI) to heterogeneous catalysts to facilitate recycling.

- Purification : Replace column chromatography with recrystallization or distillation for cost-effective large-scale production.

- Byproduct management : Optimize stoichiometry to minimize waste, as seen in industrial-scale benzamide syntheses .

Methodological Tables

Table 1. Hydrolysis Products of this compound Under Different Conditions

| Condition | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| 6 M HCl, reflux | HCl | 2-Methoxybenzoic acid + Cyclohexylamine | 90 | |

| 2 M NaOH, 80°C | NaOH | Sodium 2-methoxybenzoate + Cyclohexylamine | 75 |

Table 2. Key Crystallographic Data for N-Cyclohexyl Benzamide Derivatives

| Compound | Space Group | Bond Length (C=O, Å) | Reference |

|---|---|---|---|

| N-Cyclohexyl-3-hydroxy-4-methoxybenzamide | P2/c | 1.224 | |

| N-Cyclohexyl-3-fluorobenzamide | P2/n | 1.230 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.